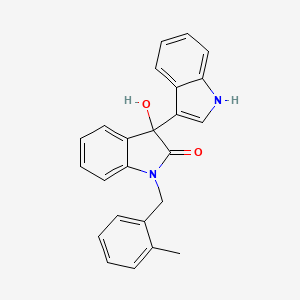

3'-hydroxy-1'-(2-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

Descripción

3'-Hydroxy-1'-(2-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one (CAS: 33333-60-7) is a bicyclic indole derivative characterized by a biindol-2-one core structure with a hydroxy group at the 3' position and a 2-methylbenzyl substituent at the 1' position .

The hydroxy group at the 3' position likely enhances hydrogen-bonding capabilities, which may influence solubility and biological interactions.

Propiedades

Fórmula molecular |

C24H20N2O2 |

|---|---|

Peso molecular |

368.4 g/mol |

Nombre IUPAC |

3-hydroxy-3-(1H-indol-3-yl)-1-[(2-methylphenyl)methyl]indol-2-one |

InChI |

InChI=1S/C24H20N2O2/c1-16-8-2-3-9-17(16)15-26-22-13-7-5-11-19(22)24(28,23(26)27)20-14-25-21-12-6-4-10-18(20)21/h2-14,25,28H,15H2,1H3 |

Clave InChI |

OFHUQAPFAHXDJE-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=CC=C1CN2C3=CC=CC=C3C(C2=O)(C4=CNC5=CC=CC=C54)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 3’-hidroxi-1’-(2-metilbencil)-1’,3’-dihidro-1H,2’H-3,3’-biindol-2’-ona generalmente implica reacciones orgánicas de varios pasos. Un enfoque común es la condensación de 2-metilbencilamina con un derivado de indol en condiciones ácidas para formar el núcleo de biindol. La hidroxilación posterior en la posición 3’ se puede lograr utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas para garantizar un alto rendimiento y pureza. Técnicas como la síntesis de flujo continuo y el uso de catalizadores pueden mejorar la eficiencia del proceso. Además, se emplean métodos de purificación como la recristalización y la cromatografía para aislar el producto deseado.

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: El grupo hidroxilo en la posición 3’ puede sufrir oxidación para formar un derivado de cetona o aldehído.

Reducción: El compuesto se puede reducir para eliminar el grupo hidroxilo o convertir las unidades de indol en formas más saturadas.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.

Reducción: Borohidruro de sodio, hidruro de litio y aluminio.

Sustitución: Agentes halogenantes, agentes nitrantes, agentes sulfatantes.

Productos principales

Oxidación: Formación de cetonas o aldehídos.

Reducción: Formación de derivados de indol más saturados.

Sustitución: Introducción de halógenos, grupos nitro o grupos de ácido sulfónico.

Aplicaciones Científicas De Investigación

Química

En química, la 3’-hidroxi-1’-(2-metilbencil)-1’,3’-dihidro-1H,2’H-3,3’-biindol-2’-ona se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevos mecanismos de reacción y el desarrollo de nuevas metodologías sintéticas.

Biología

En la investigación biológica, este compuesto puede servir como una sonda para estudiar interacciones enzimáticas y vías metabólicas. Su similitud estructural con los derivados de indol naturales lo convierte en una herramienta valiosa para investigar procesos biológicos que involucran compuestos de indol.

Medicina

Las posibles aplicaciones medicinales incluyen su uso como compuesto líder para el desarrollo de fármacos. La capacidad del compuesto para interactuar con dianas biológicas como enzimas y receptores puede aprovecharse para diseñar nuevos agentes terapéuticos.

Industria

En el sector industrial, este compuesto se puede utilizar en la producción de productos químicos y materiales especiales. Su reactividad y grupos funcionales lo hacen adecuado para la síntesis de polímeros, colorantes y otros productos industriales.

Mecanismo De Acción

El mecanismo por el cual la 3’-hidroxi-1’-(2-metilbencil)-1’,3’-dihidro-1H,2’H-3,3’-biindol-2’-ona ejerce sus efectos implica interacciones con dianas moleculares como enzimas y receptores. El grupo hidroxilo y las unidades de indol pueden formar enlaces de hidrógeno e interacciones π-π, facilitando la unión a los sitios activos e influyendo en la actividad biológica. Las vías involucradas pueden incluir transducción de señales, regulación metabólica y modulación de la expresión génica.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Biindol-2-one derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Comparative Data for Biindol-2-one Derivatives and Analogues

Key Comparisons:

Structural Variations: The target compound’s biindol core distinguishes it from monoindole derivatives like 1-benzyl-3-methyl-1,3-dihydro-2H-indol-2-one, which lacks the fused bicyclic system . The biindol scaffold may confer enhanced rigidity and binding specificity in biological targets compared to single-ring indoles. Substituent effects: The 2-methylbenzyl group in the target compound contrasts with the bis(2-methylbenzyl) groups in antifungal pyrroloindole derivatives (e.g., a14). The latter’s larger substituents correlate with higher molecular weights (~489 g/mol) and improved antifungal activity .

This implies that the target compound’s 2-methylbenzyl group may also be introduced via similar alkylation or coupling strategies.

Physicochemical Properties: The hydroxy group at the 3' position in the target compound may enhance aqueous solubility compared to non-hydroxylated analogues, such as 1-benzyl-3-methylindol-2-one . Melting points for related compounds vary widely: antifungal pyrroloindoles (a14) melt at 144–146°C, while brominated biindoles (e.g., BBL015447) have higher molecular weights but unrecorded melting points .

Biological Activity :

- The biindol derivative in inhibits CDK2 via interactions with the sulfonyl-piperidine substituent, highlighting the role of polar groups in enzyme binding . While the target compound lacks this moiety, its hydroxy group could facilitate similar interactions.

- Antifungal pyrroloindoles () demonstrate that aryl ketone substituents enhance activity, suggesting that the target compound’s benzyl group may be optimized for similar applications .

Safety and Handling :

- While safety data for the target compound are unavailable, structurally related indol-2-ones (e.g., 3-benzyl-1-(4-methoxybenzyl)indol-2-one) require standard precautions, including skin and eye protection during handling .

Actividad Biológica

3'-Hydroxy-1'-(2-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one is a synthetic compound with notable biological activities. This article provides a detailed examination of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound is characterized by its unique biindole structure, which contributes to its biological activity. The presence of hydroxyl and methylbenzyl groups plays a significant role in its interaction with biological targets.

Chemical Formula

- Molecular Formula : C₁₈H₁₉N₃O

- Molecular Weight : 293.36 g/mol

Antioxidant Properties

Research indicates that 3'-hydroxy-1'-(2-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one exhibits significant antioxidant activity. This property is crucial in mitigating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

Studies have demonstrated the compound's potential as an anticancer agent. It has shown efficacy in inhibiting the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Study: In Vitro Analysis

In vitro studies using breast cancer cell lines (MCF-7) reported that treatment with the compound resulted in:

- Cell Viability Reduction : 70% at a concentration of 50 µM after 48 hours.

- Apoptotic Induction : Increased levels of caspase-3 activity were observed, indicating apoptosis.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It appears to protect neuronal cells from apoptosis induced by oxidative stress and inflammation.

The neuroprotective effects are primarily attributed to:

- Inhibition of pro-inflammatory cytokines.

- Modulation of signaling pathways involved in cell survival.

Antimicrobial Activity

Preliminary studies suggest that 3'-hydroxy-1'-(2-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one possesses antimicrobial properties against various bacterial strains.

Efficacy Testing

In antibacterial assays:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL.

- Escherichia coli : MIC was found to be 64 µg/mL.

Summary of Research Findings

| Activity | Effectiveness | Mechanism |

|---|---|---|

| Antioxidant | Strong | Scavenging free radicals |

| Anticancer | Significant (70% inhibition) | Induction of apoptosis via caspase activation |

| Neuroprotective | Protective | Inhibition of inflammatory cytokines |

| Antimicrobial | Moderate | Inhibition of bacterial growth |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.